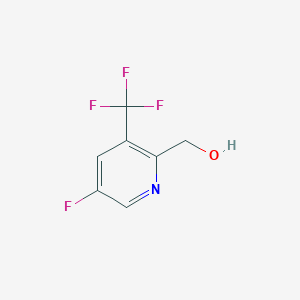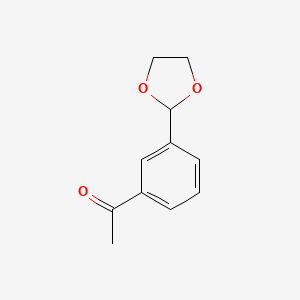
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol It features a phenyl ring substituted with a 1,3-dioxolane moiety and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone typically involves the reaction of 3-(1,3-dioxolan-2-yl)benzaldehyde with an appropriate acetylating agent under acidic or basic conditions . The reaction conditions may vary, but common reagents include acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanone group may yield benzoic acid derivatives, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide
- 1-(2,3-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
- Ethanone, 2-[2-(1,3-dioxolan-2-yl)phenyl]-1-phenyl-
Uniqueness
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring and the presence of both a 1,3-dioxolane moiety and an ethanone group
Propiedades
Número CAS |
153329-05-6 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
1-[3-(1,3-dioxolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H12O3/c1-8(12)9-3-2-4-10(7-9)11-13-5-6-14-11/h2-4,7,11H,5-6H2,1H3 |
Clave InChI |
QFJWGOCXVSQXTM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=C1)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


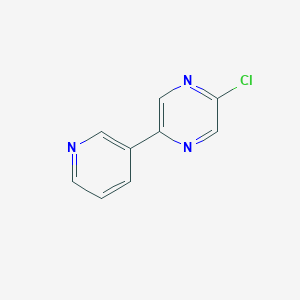

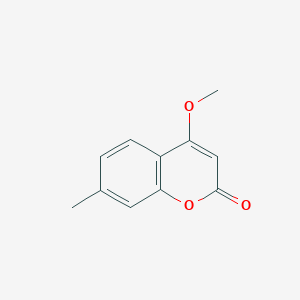
![7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B15070197.png)
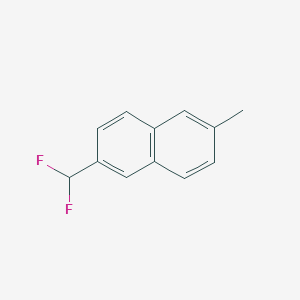
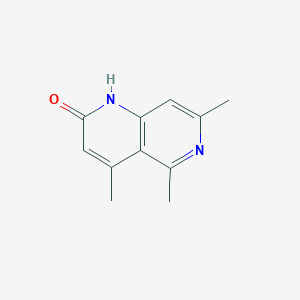
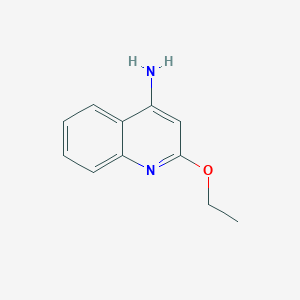
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15070202.png)
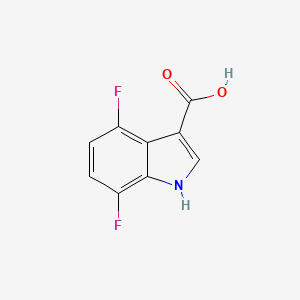
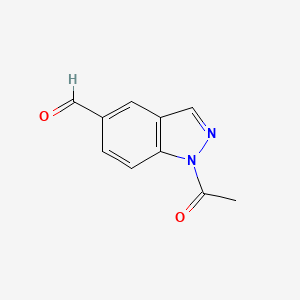
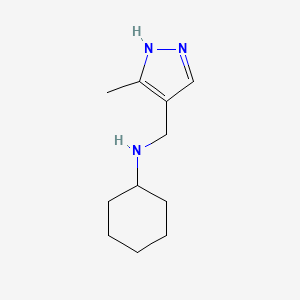
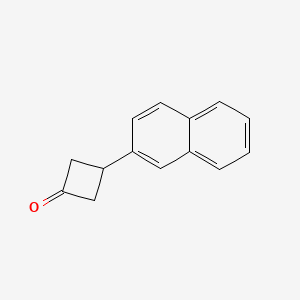
![2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one](/img/structure/B15070243.png)
